Clausine Z
Overview
Description
Clausine Z is a carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family. It was identified through spectroscopic methods and is notable for its inhibitory activity against cyclin-dependent kinase 5 (CDK5), a protein associated with neurological diseases. Clausine Z also demonstrates protective effects on cerebellar granule neurons in vitro, suggesting potential therapeutic applications in neuroprotection (Potterat et al., 2005).
Scientific Research Applications
Neurodegenerative Diseases
- Scientific Field: Neurology
- Application Summary: Clausine Z, a phyto-carbazole alkaloid from the Rutaceae family, has been studied for its potential protective effects against neurodegenerative diseases . These diseases include conditions like Alzheimer’s and Parkinson’s, which result in the progressive loss of structure or function of neurons .
Inhibition of Blood Platelet Aggregation
- Scientific Field: Hematology
- Application Summary: Clausine Z has been found to inhibit blood platelet aggregation . This suggests potential applications in conditions where inhibition of platelet aggregation is beneficial, such as in the prevention of thrombosis .
Antioxidant Activity
- Scientific Field: Biochemistry
- Application Summary: Clausine Z, like other phyto-carbazole alkaloids, has been studied for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Anti-HIV Activity
- Scientific Field: Virology
- Application Summary: Clausine Z has been found to have anti-HIV activity . This suggests potential applications in conditions where inhibition of HIV is beneficial, such as in the prevention and treatment of HIV/AIDS .
Anti-Tuberculosis Activity
- Scientific Field: Microbiology
- Application Summary: Clausine Z has been found to have anti-tuberculosis (anti-TB) activity . This suggests potential applications in conditions where inhibition of TB is beneficial, such as in the prevention and treatment of tuberculosis .
Anti-Cancer Activity
- Scientific Field: Oncology
- Application Summary: Clausine Z, like other phyto-carbazole alkaloids, has been studied for its anti-cancer activity . This suggests potential applications in conditions where inhibition of cancer cell growth is beneficial, such as in the prevention and treatment of various types of cancer .
properties
IUPAC Name |
1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDULSCBYNXNMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clausine Z |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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